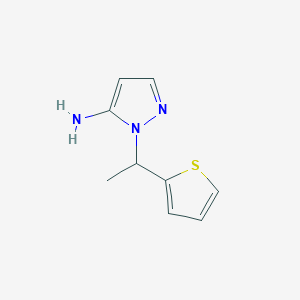

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine (TEP) is a heterocyclic compound belonging to the class of pyrazolamines. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. TEP is also used as a ligand in coordination chemistry, as well as in the synthesis of organic compounds.

Scientific Research Applications

Synthesis and Characterization

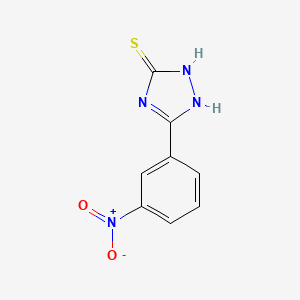

1-(1-Thien-2-ylethyl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their synthesis and characterization. For example, studies have involved the synthesis and characterization of pyrazole derivatives, including X-ray crystal study, to explore their potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Catalytic Applications

These compounds have been utilized in catalysis. For instance, (pyrazolylethyl-amine)zinc(II) carboxylate complexes, which include pyrazolyl compounds, have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating effectiveness under low CO2 pressures and solvent-free conditions (Matiwane et al., 2020).

Asymmetric Synthesis

The role of these compounds in asymmetric synthesis has been explored. Palladium-catalyzed asymmetric allylic amination using ferrocenyl pyrazole ligands, where pyrazole derivatives play a crucial role, achieved high enantioselectivity (Togni et al., 1996).

Biological and Medicinal Applications

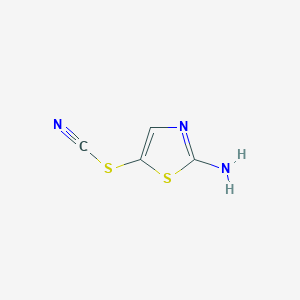

Various studies have focused on the biological and medicinal applications of these compounds. This includes the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents, highlighting their significant potential in biomedical research (Bansal et al., 2020).

Chemical Properties and Synthesis Techniques

Research has also delved into the chemical properties and novel synthesis techniques of these compounds. Microwave synthesis techniques have been developed for pyrazole-5-amines, offering a rapid and efficient method with minimal purification requirements (Everson et al., 2019).

properties

IUPAC Name |

2-(1-thiophen-2-ylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVPMUSLZDTBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)